molecular formula C7H6F6O2 B1305506 2,2,3,4,4,4-Hexafluorobutyl acrylate CAS No. 54052-90-3

2,2,3,4,4,4-Hexafluorobutyl acrylate

Cat. No. B1305506
CAS RN: 54052-90-3
M. Wt: 236.11 g/mol
InChI Key: LMVLEDTVXAGBJV-UHFFFAOYSA-N
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Description

2,2,3,4,4,4-Hexafluorobutyl Acrylate (HFBA) is used for the preparation of new building’s exterior paint with high weather resistance, anti-fouling, and self-cleaning .


Synthesis Analysis

Fluorinated polyacrylate elastomers can be synthesized via emulsion polymerization using an adjustable amphiphilic star macro-reversible addition-fragmentation chain-transfer (macro-RAFT) agent as a surfactant . The emulsion polymerization of 2,2,3,4,4,4-hexafluorobutyl acrylate (HFBA) and butyl acrylate (BA) is conducted using the amphiphilic star macro-RAFT agents .


Molecular Structure Analysis

The linear formula of 2,2,3,4,4,4-Hexafluorobutyl acrylate is H2C=CHCO2CH2CF2CH(F)CF3 .


Chemical Reactions Analysis

The synthesis of poly(2,2,3,4,4,4-hexafluorobutyl acrylate) (PHFBA) thin films can be achieved using the plasma-enhanced chemical vapor deposition (PECVD) method .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,3,4,4,4-Hexafluorobutyl acrylate include a refractive index of n20/D 1.352 (lit.), a boiling point of 40-43 °C/8 mmHg (lit.), and a density of 1.389 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Polymerization Tools

    • Field : Chemistry
    • Application : 2,2,3,4,4,4-Hexafluorobutyl acrylate is used in the field of chemistry as a polymerization tool .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of using this compound in polymerization were not specified in the source .
  • Synthesis of Cross-linkable Block Copolymers

    • Field : Polymer Science
    • Application : This compound is used in the synthesis of novel cross-linkable copolymers .
    • Method : The copolymers were synthesized via atom transfer radical polymerization (ATRP). The synthesis and structure of the polymers were characterized by gel permeation chromatography (GPC), Fourier transform infrared (FTIR) and 1H nuclear magnetic resonance (NMR) .
    • Results : The surface properties and self-assembly behaviors of the copolymers were changed greatly by the introduction of only one fluorinated acrylate .
  • Modifier of (Meth)acrylate Resin

    • Field : Material Science
    • Application : 2,2,3,4,4,4-Hexafluorobutyl acrylate is used as a modifier of the (meth)acrylate resin .
    • Method : The compound is used in the synthesis of well-defined organic/inorganic hybrid fluorinated star polymers via atom transfer radical polymerization (ATRP) using octa (aminophenyl)silsesquioxane (OAPS) nano-cage as initiator .
    • Results : The outcomes of using this compound as a modifier were not specified in the source .
  • Optical Resin

    • Field : Material Science
    • Application : This compound is used as raw materials of optical resin .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of using this compound in optical resin were not specified in the source .
  • Fabric and Leather Treatment

    • Field : Textile and Leather Industry
    • Application : 2,2,3,4,4,4-Hexafluorobutyl acrylate is used in the treatment of fabrics and leather .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of using this compound in fabric and leather treatment were not specified in the source .
  • Protection of Glass, Paper, and Wood

    • Field : Material Science
    • Application : This compound is used in the protection of glass, paper, and wood .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of using this compound in the protection of glass, paper, and wood were not specified in the source .
  • Superhydrophobic Surface Modification

    • Field : Material Science
    • Application : This compound is used for superhydrophobic surface modification of nanostructured textile surfaces .
    • Method : The synthesis of poly (hexafluorobutyl acrylate) (PHFBA) thin films on textile substrates using initiated chemical vapor deposition (iCVD) method. The decoration of fabric surfaces by SiO2 nanoparticles prior to the iCVD coating helped to create composite structures having dual-scale roughness .
    • Results : The final SiO2-treated and iCVD-PHFBA-coated textile fabrics showed very high water contact angles (>\u2009165°) .
  • Cladding and Core Material of the Fiber

    • Field : Material Science
    • Application : This compound is used as the cladding and core material of the fiber .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of using this compound as the cladding and core material of the fiber were not specified in the source .
  • Charge Control Agent of Toner and Carrier Particles in the Computer

    • Field : Computer Science
    • Application : 2,2,3,4,4,4-Hexafluorobutyl acrylate is used as a charge control agent of toner and carrier particles in the computer .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of using this compound as a charge control agent were not specified in the source .

Safety And Hazards

2,2,3,4,4,4-Hexafluorobutyl acrylate is a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of 2,2,3,4,4,4-Hexafluorobutyl acrylate could involve its use in the preparation of new building’s exterior paint with high weather resistance, anti-fouling, and self-cleaning . Additionally, it could be used in the synthesis of novel tri-block copolymers of poly(acrylic acid)-b-poly(2,2,3,3,4,4,4-hexafluorobutyl acrylate)-b-poly(acrylic acid) (PAA-b-PHFBA-b-PAA) tri-block copolymers .

properties

IUPAC Name

2,2,3,4,4,4-hexafluorobutyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F6O2/c1-2-4(14)15-3-6(9,10)5(8)7(11,12)13/h2,5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVLEDTVXAGBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86227-80-7
Record name 2,2,3,4,4,4-Hexafluorobutyl acrylate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86227-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10379310
Record name 1H,1H,3H-Perfluorobutyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,4,4,4-Hexafluorobutyl acrylate

CAS RN

54052-90-3
Record name 1H,1H,3H-Perfluorobutyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,4,4,4-hexafluorobutyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
206
Citations
M Karaman, E Yenice - Chemical Vapor Deposition, 2015 - Wiley Online Library
The synthesis of poly(2,2,3,4,4,4‐hexafluorobutyl acrylate) (PHFBA) thin films using plasma enhanced chemical vapor deposition (PECVD) method is reported. PHFBA is a non‐toxic …
Number of citations: 19 onlinelibrary.wiley.com
X Zheng, S Ma, Y Zhang, W Lin, K Ji, C Wang… - …, 2023 - ACS Publications
Poly(ethylene oxide) is a promising solid polymer electrolyte (SPE) matrix. However, its low ionic conductivity, narrow electrochemical window, and sluggish interfacial charge transfer …
Number of citations: 5 pubs.acs.org
NS Serkhacheva, OI Smirnov, AV Tolkachev… - RSC …, 2017 - pubs.rsc.org
Amphiphilic narrow dispersed copolymers of acrylic acid and fluoroalkyl acrylates are synthesized via reversible addition–fragmentation chain transfer (RAFT) polymerization using …
Number of citations: 23 pubs.rsc.org
H Jiang, H Ye, L Xu - Nanotechnology, 2022 - iopscience.iop.org
Dielectric polymer film capacitor is rapidly emerging as next-generation energy storage for advanced engineering applications because of its lightweight, low cost, and processability. …
Number of citations: 7 iopscience.iop.org
Y Zhang, Y Yan, Y Wang, Y Li, X Wang, H Zhang… - Colloids and Surfaces A …, 2013 - Elsevier
A series of well-defined fluorinated hyperbranched block copolymers poly(glycerol)-b-poly(hexafluorobutyl acrylate) (PG-b-PHFBA) were prepared by atom transfer radical …
Number of citations: 19 www.sciencedirect.com
Y Wang, J Long, Y Bai, L Shao, S Qi - Journal of Adhesion Science …, 2016 - Taylor & Francis
The article attempted to prepare special acrylic adhesives with preferable adhesion property and better thermal stability by introducing a fluorinated monomer. The FT-IR result showed …
Number of citations: 11 www.tandfonline.com
W Liu, S Zhang, Z Luo, T Zou, P Deng… - Macromolecular …, 2023 - Wiley Online Library
Novel thermoplastic fluorinated polyacrylate films possessing excellent mechanical performance are prepared by emulsion polymerization latex using adjustable amphiphilic star macro…
Number of citations: 1 onlinelibrary.wiley.com
Z Yan, W Liu, N Gao, H Wang, K Su - Applied surface science, 2013 - Elsevier
A novel functional fluorinated siloxane graft copolymer bearing with vinyl end-groups was synthesized from dihydroxypropyl-terminated poly(dimethylsiloxane) (PDMS), dicarboxyl …
Number of citations: 44 www.sciencedirect.com
Z Yan, W Liu, N Gao, Z Ma, M Han - Journal of Fluorine Chemistry, 2013 - Elsevier
A novel dimethacrylate terminated, poly(2,2,3,4,4,4-hexafluorobutyl acrylate (MATHFA), was synthesized in four-step procedure, and the structures were characterized by FT-IR and 1 H …
Number of citations: 32 www.sciencedirect.com
C Yan-Jun, Z Hui, L Wen, L Ming… - … Xuexiao Huaxue Xuebao …, 2011 - hero.epa.gov
With amphiphilic reversible addition-fragmentation chain transfer (RAFT) agent, poly (2, 2, 3, 4, 4, 4-hexafluorobutyl acrylate-co-styrene) latexes was prepared via emulsifier-free …
Number of citations: 0 hero.epa.gov

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